molecular formula C18H18O2 B14270398 2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one CAS No. 137144-20-8

2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one

Cat. No.: B14270398
CAS No.: 137144-20-8
M. Wt: 266.3 g/mol
InChI Key: YKJAZOKXJFZKNW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one is a chemical compound with the molecular formula C18H18O2. It is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds known for their diverse biological activities. This compound is characterized by the presence of a xanthene moiety attached to a 2,2-dimethylpropan-1-one group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one typically involves the condensation of xanthone with 2,2-dimethylpropanal under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The xanthene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one involves its interaction with various molecular targets and pathways. The xanthene moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Xanthone: The parent compound of 2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one, known for its diverse biological activities.

    2,2-Dimethyl-1-(9H-xanthen-9-YL)ethan-1-one: A similar compound with a slightly different structure, exhibiting similar chemical properties.

    9H-xanthen-9-one: Another derivative of xanthone with distinct biological activities.

Uniqueness

This compound is unique due to the presence of the 2,2-dimethylpropan-1-one group, which imparts specific chemical and biological properties. This structural modification can enhance the compound’s stability, solubility, and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

137144-20-8

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

2,2-dimethyl-1-(9H-xanthen-9-yl)propan-1-one

InChI

InChI=1S/C18H18O2/c1-18(2,3)17(19)16-12-8-4-6-10-14(12)20-15-11-7-5-9-13(15)16/h4-11,16H,1-3H3

InChI Key

YKJAZOKXJFZKNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1C2=CC=CC=C2OC3=CC=CC=C13

Origin of Product

United States

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